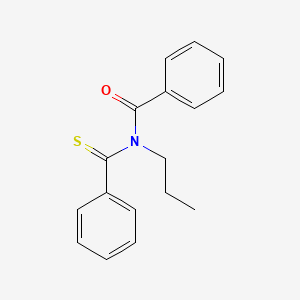
1-Methoxy-2-oxopropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Methoxy-2-oxopropyl acetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. This reaction is catalyzed by solid acids and involves the removal of water to drive the reaction to completion. The crude product is then purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
1-Methoxy-2-oxopropyl acetate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed back to 1-methoxy-2-propanol and acetic acid under acidic or basic conditions.
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methoxy-2-oxopropyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-oxopropyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The presence of both ether and ester functional groups enhances its solubility and reactivity, making it a valuable solvent in numerous applications .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-oxopropyl acetate is often compared with other similar compounds such as:
Ethyl acetate: Another common solvent with a lower boiling point and different solvency properties.
Butyl acetate: Has a higher boiling point and is used in applications requiring slower evaporation rates.
Propylene glycol: A related compound with different functional groups and applications.
The uniqueness of this compound lies in its balanced solvency properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
89544-85-4 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(1-methoxy-2-oxopropyl) acetate |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(9-3)10-5(2)8/h6H,1-3H3 |
Clé InChI |
CBLLRRBTLHEHGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)


![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)

![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)




![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

